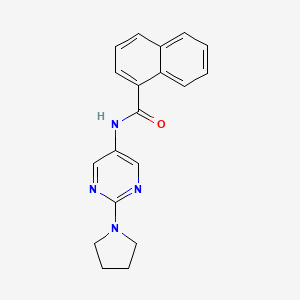

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide

CAS No.: 1421472-21-0

Cat. No.: VC4338808

Molecular Formula: C19H18N4O

Molecular Weight: 318.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421472-21-0 |

|---|---|

| Molecular Formula | C19H18N4O |

| Molecular Weight | 318.38 |

| IUPAC Name | N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24) |

| Standard InChI Key | LCLLZEFMXIZANI-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Introduction

Synthesis Pathways

The synthesis of compounds like N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide often involves multi-step organic reactions incorporating:

-

Formation of the Pyrimidine Core: Pyrimidine derivatives are typically synthesized via cyclization reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

-

Pyrrolidine Substitution: Introduction of the pyrrolidine group can be achieved through nucleophilic substitution or reductive amination.

-

Amide Coupling: The naphthamide group is formed by reacting naphthalene derivatives with amines using coupling agents like EDCI or DCC.

Example Reaction Scheme:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Urea + β-ketoester | Pyrimidine derivative |

| 2 | Pyrrolidine + Halo-substituted pyrimidine | Pyrrolidinyl-pyrimidine |

| 3 | Naphthalene carboxylic acid + Amine coupling | Naphthamide derivative |

These reactions are typically performed under inert conditions to prevent side reactions.

Biological Activity

Compounds with similar structures have been studied for their pharmacological properties:

-

Antimicrobial Activity: Pyrimidine derivatives are known to inhibit bacterial enzymes, making them candidates for antibiotic development .

-

Anticancer Potential: The naphthamide moiety may interact with DNA or enzymes involved in cell proliferation, suggesting potential as an anti-tumor agent .

-

Enzyme Inhibition: The pyrrolidine group can mimic natural substrates in enzyme active sites, enhancing binding affinity .

Therapeutic Applications

While specific data on this compound is limited, related molecules have shown promise in:

-

Treating Mycobacterium tuberculosis infections by inhibiting ATP synthase .

-

Serving as VEGFR inhibitors for antiangiogenic therapy in cancer treatment .

Related Research Findings

Several studies provide insights into structurally related compounds:

-

Structure–Activity Relationships (SAR):

-

Therapeutic Potential of Pyrimidines:

-

Synthetic Challenges:

Data Table: Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume